1-Iodo-2-(methoxymethoxy)benzene
Overview
Description
1-Iodo-2-(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C8H9IO2 and its molecular weight is 264.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of 1-Iodo-2-(methoxymethoxy)benzene
Regioselective Iodination of Aromatic Ethers : this compound is used in the regioselective iodination of aromatic ethers. This process occurs at room temperature and is facilitated by specific reagents like F-TEDA-BF4, which help in targeting the desired position on the aromatic ring for iodination (Zupan, Iskra, & Stavber, 1997).
Synthesis of Branched and Crosslinked Polymers : The compound plays a role in the synthesis of branched and transiently crosslinked polymers. It acts as a part of the hypervalent iodine compounds which serve as inimers, crucial for the polymerization process of certain compounds like methacrylic acid and methyl methacrylate (Han & Tsarevsky, 2012).
Formation of Iodobenzene Derivatives : This chemical is involved in the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. Such reactions often require specific conditions, like UV irradiation, to accelerate the process and achieve high yields (Matsumoto, Takase, & Ogura, 2008).
Scientific Research Applications of this compound
Synthesis of Iodobenzene Derivatives
This compound is used in the formation of iodobenzene derivatives. The process involves iodine-induced intramolecular cyclization, which is significantly accelerated under UV irradiation. This method results in high yields of iodine-substituted benzenes (Matsumoto, Takase, & Ogura, 2008).
Synthesis of Branched and Crosslinked Polymers
This compound also plays a role in polymer chemistry, particularly in the synthesis of branched and transiently crosslinked polymers. It serves as a component of hypervalent iodine compounds, which are crucial in the polymerization of compounds like methacrylic acid and methyl methacrylate (Han & Tsarevsky, 2012).
Synthesis of Ionic Liquid-Supported Reagents
This compound is also involved in the synthesis of ionic liquid-supported reagents like [bis(trifluoroacetoxy)iodo]benzene. These reagents are stable in air and high humidity, making them useful for organic synthesis (Zhang et al., 2010).
Synthesis of Carbomethoxy-Aryl Furan
The compound is utilized in the novel one-pot synthesis of 3-carbomethoxy-4-aryl furan-2-(5H)-ones. This process involves α-tosyloxylation of enolisable ketones followed by treatment with potassium monomethyl malonate and K2CO3 (Karade et al., 2008).
Stacking in Crowded Arenes
In molecular design, this compound aids in the enforced stacking in crowded arenes. These molecules are significant for their structural and theoretical interest, particularly in the formation of hydrogen bonds and π-π interactions (Bushey et al., 2001).
Synthesis of Heterocyclic Systems
It is also used in the synthesis of new heterocyclic systems such as 1, 2, 3-triazole-isoxazoline from eugenol. This involves mixed condensation reactions, yielding compounds with a broad spectrum of biological activity (Taia et al., 2020).
Synthesis of Isoquinolines and Isochromenes
Furthermore, this compound contributes to the synthesis of triazolo isoquinolines and isochromenes from 2-alkynylbenzaldehydes under metal-free conditions, demonstrating its utility in organic synthesis (Arigela et al., 2013).
Properties
IUPAC Name |
1-iodo-2-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGARCSYHUWHUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471825 | |
Record name | 1-iodo-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80778-47-8 | |
Record name | 1-iodo-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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